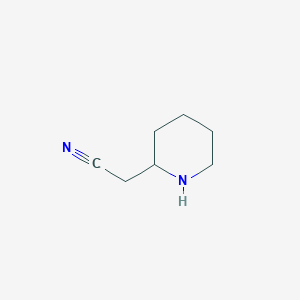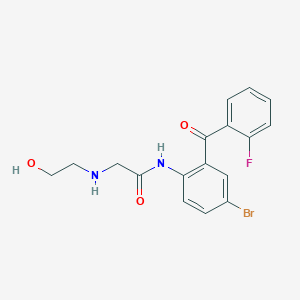
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone, also known as 5-Bromo-2-Fluoro-2'-hydroxyethylaminoacetanilide, is an organic compound belonging to the class of phenones. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. The compound has been the subject of numerous scientific studies due to its potential applications in the medical, biotechnological and industrial fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 2-aminoethyl ethanolamine followed by acetylation with acetic anhydride and subsequent hydrolysis to obtain the final product.
Starting Materials
5-bromo-2-fluorobenzoyl chloride, 2-aminoethyl ethanolamine, acetic anhydride, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: 5-bromo-2-fluorobenzoyl chloride is reacted with 2-aminoethyl ethanolamine in the presence of triethylamine to obtain 5-bromo-2-(2-hydroxyethylamino)benzophenone., Step 2: The obtained product is acetylated with acetic anhydride in the presence of pyridine to obtain 5-bromo-2-(2-hydroxyethylaminoacetylamino)benzophenone., Step 3: The acetylated product is hydrolyzed with sodium hydroxide in water to obtain the final product, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone., Step 4: The final product is extracted with ethyl acetate and purified by recrystallization.
Wirkmechanismus
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. The inhibition of COX-2 by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide is reversible and non-competitive.
Biochemische Und Physiologische Effekte
The inhibition of the enzyme cyclooxygenase-2 (COX-2) by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can reduce the production of inflammatory mediators such as prostaglandin E2 and thromboxane B2. In vivo studies have shown that the compound can reduce inflammation and pain in animal models. In addition, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to reduce the production of reactive oxygen species in cells, which may have beneficial effects on cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has several advantages and limitations for laboratory experiments. One advantage of the compound is that it is relatively stable in solution and can be stored for extended periods of time. In addition, the compound is soluble in organic solvents, which makes it easier to handle and manipulate in the laboratory. However, the compound is not very soluble in water, which can limit its use in certain experiments. In addition, the compound is not very stable at high temperatures, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylam
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential applications in the medical, biotechnological and industrial fields. In the medical field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In the biotechnological field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. In the industrial field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of volatile organic compounds.
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPOQZBBMNCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519828 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone | |
CAS RN |
71980-88-6 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

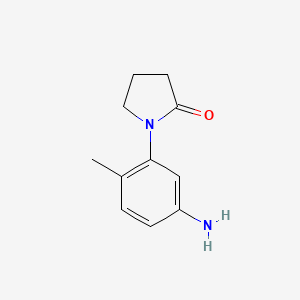
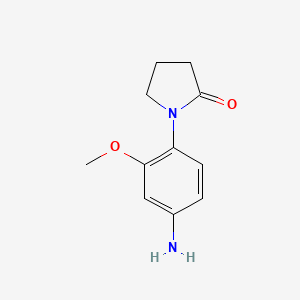
![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

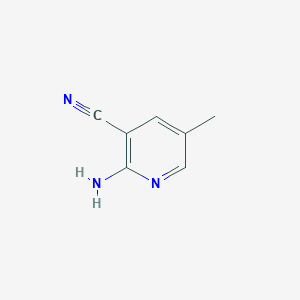

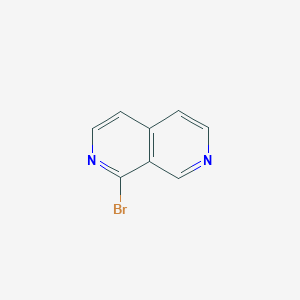
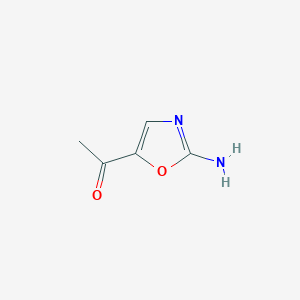
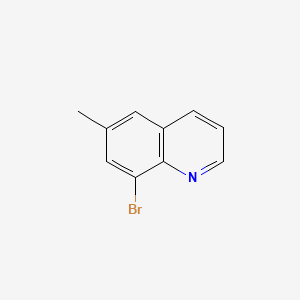

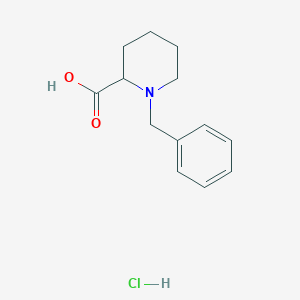
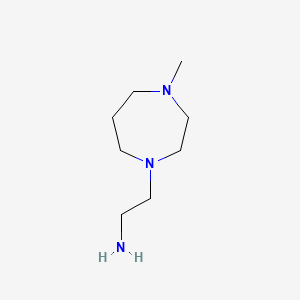
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
